![molecular formula C21H22FN3O3S2 B2418896 [2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone CAS No. 851800-25-4](/img/structure/B2418896.png)
[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone is a useful research compound. Its molecular formula is C21H22FN3O3S2 and its molecular weight is 447.54. The purity is usually 95%.
BenchChem offers high-quality [2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalyst- and Solvent-Free Synthesis
The catalyst- and solvent-free synthesis approach demonstrates the potential for creating complex organic molecules with improved efficiency and environmental friendliness. For instance, the regioselective synthesis of heterocyclic amides through microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions showcases innovative methods in organic synthesis that could be applicable to the synthesis of the specified chemical (Moreno-Fuquen et al., 2019).
Development of Solution Formulations
Research focusing on the development of solution formulations for poorly water-soluble compounds emphasizes the importance of solubility in the efficacy of potential therapeutic agents. Studies on nonaqueous solution formulations to prevent or delay precipitation of compounds from solution highlight the challenges and solutions in formulating active pharmaceutical ingredients for optimal in vivo exposure, which is critical for early toxicology and clinical studies (Burton et al., 2012).
Crystal Structure and DFT Studies
The synthesis and crystallographic analysis, combined with density functional theory (DFT) studies, provide a foundation for understanding the molecular structure, electronic properties, and potential reactivity of complex organic molecules. This research is pivotal for the development of novel compounds with specific properties, as evidenced by studies on boric acid ester intermediates and their comprehensive structural and theoretical analysis (Huang et al., 2021).
Improvement on Synthesis Processes
Improvements in the synthesis processes of compounds, such as flubenimidazole, through optimized reaction conditions and yields, underline the ongoing efforts to enhance the efficiency and scalability of synthetic routes. This research can provide insights into refining the synthesis of similarly complex molecules for various applications, including agricultural and pharmaceutical fields (Hong, 2004).
Novel Synthesis and Biological Evaluation
The synthesis and biological evaluation of novel pyrazoline derivatives as anti-inflammatory and antibacterial agents demonstrate the potential therapeutic applications of complex organic compounds. This line of research illustrates the importance of chemical synthesis in drug discovery and the development of new treatments for various conditions (Ravula et al., 2016).
Mécanisme D'action
Target of Action
The primary targets of this compound are the Mitogen-activated protein kinase 14 and Mitogen-activated protein kinase 1 . These kinases play a crucial role in cellular processes such as proliferation, differentiation, and stress response.
Mode of Action
The compound interacts with its targets by binding to the active site of the kinases, potentially inhibiting their activity . This interaction can lead to changes in the phosphorylation state of downstream proteins, altering their function and the overall cellular response.
Biochemical Pathways
The affected pathways primarily involve signal transduction processes related to cell growth and stress response. The inhibition of the targeted kinases can disrupt these pathways, leading to altered cellular responses . The downstream effects can include changes in gene expression, cell cycle progression, and apoptosis.
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific cellular context. In general, inhibition of the targeted kinases can lead to decreased cell proliferation and increased stress response . These effects could potentially be harnessed for therapeutic purposes, such as in the treatment of diseases characterized by abnormal cell growth.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets . Understanding these factors is crucial for optimizing the compound’s use in a therapeutic context.
Propriétés
IUPAC Name |
[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S2/c22-18-7-3-16(4-8-18)15-29-21-23-11-14-25(21)20(26)17-5-9-19(10-6-17)30(27,28)24-12-1-2-13-24/h3-10H,1-2,11-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNAXADRPRKHOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Difluorobenzo[B]thiazolo[3,4-D][1,4]oxazine-1(4H)-thione](/img/structure/B2418814.png)
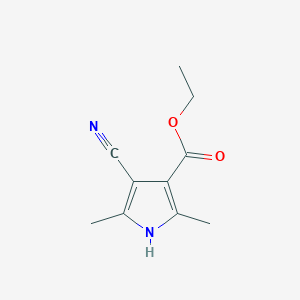
![3-{5-Chloro-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2418817.png)
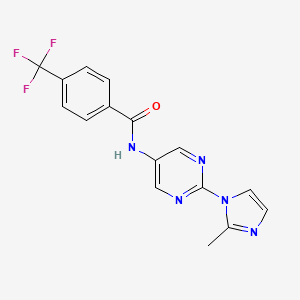
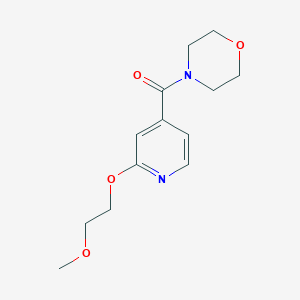
![5,7-dimethyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2418821.png)
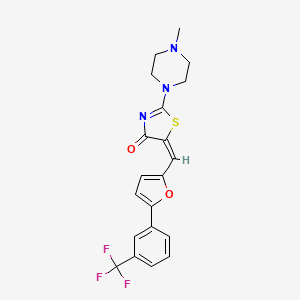
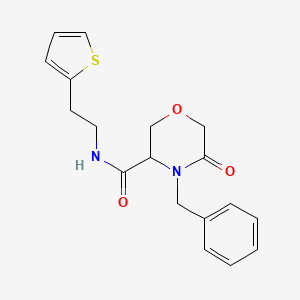
![hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethanol](/img/structure/B2418828.png)
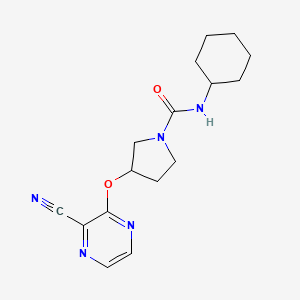
![1-[(4-Chlorophenyl)methyl]-8-(3-methoxypropylamino)-3,7-dimethylpurine-2,6-dione](/img/structure/B2418832.png)
![Tert-butyl 2-chloro-2-chlorosulfonyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2418833.png)
![methyl 2-(8-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2418834.png)
![Ethyl 5-(3-methoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2418836.png)